molecular formula C14H23BN2O2 B1396906 N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine CAS No. 1201644-38-3

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine

Cat. No. B1396906
CAS RN: 1201644-38-3
M. Wt: 262.16 g/mol
InChI Key: RPONDHRFFKTMQT-UHFFFAOYSA-N
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Description

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine (IPPD) is a synthetic compound used in various scientific research applications. It is a heterocyclic aromatic compound with a pyridine ring and an amine group at the 3-position. IPPD is commonly used in a variety of laboratory experiments due to its versatile chemical and physical properties, such as its low melting point, high solubility in water and a range of organic solvents, and its low toxicity.

Scientific Research Applications

Synthesis and Structural Studies

  • Pirfenidone Structural Isosteres : The compound is used in synthesizing pirfenidone structural isosteres, which have therapeutic potential for treating fibrosis. The synthesis involves the arylation of heterocyclic amines under Chan-Lam-Evans conditions, highlighting its utility in producing medically significant compounds (Abd El Kader et al., 2012).

  • Crystal Structure and DFT Study : This compound is instrumental in the study of boric acid ester intermediates with benzene rings. The research includes crystallographic and conformational analysis, as well as density functional theory (DFT) calculations, underscoring its importance in understanding molecular structures and properties (Huang et al., 2021).

Bioactivity Studies

  • Antifungal and Antibacterial Properties : Research demonstrates its use in creating novel N2B heterocycles with significant antifungal activity against Aspergillus niger and Aspergillus flavus, and moderate antibacterial activity against Bacillus cereus. This indicates its potential role in developing new antimicrobial agents (Irving et al., 2003).

  • Chemical Reactivity Insights : Studies on pyridin-2-ylboron derivatives, including this compound, provide insights into chemical reactivity, structural differences, and stability. Such research is vital for understanding the behavior of similar compounds in chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Material Science and Polymer Development

  • Polymers Containing IsoDPP Units : Its application extends to the synthesis of deeply colored polymers containing isoDPP units, showcasing its role in developing new materials with potential uses in various industries (Welterlich et al., 2012).

Miscellaneous Applications

  • Fluorescence Probes for Hydrogen Peroxide Detection : The compound is used in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide, demonstrating its utility in chemical sensing technologies (Lampard et al., 2018).

  • Catalytic Enantioselective Reactions : It plays a role in catalytic enantioselective reactions, such as borane reduction of benzyl oximes. This highlights its importance in synthesizing chiral compounds, which are crucial in pharmaceuticals (Huang et al., 2011).

properties

IUPAC Name

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-10(2)17-12-7-11(8-16-9-12)15-18-13(3,4)14(5,6)19-15/h7-10,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPONDHRFFKTMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901134310
Record name N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine

CAS RN

1201644-38-3
Record name N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201644-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901134310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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